molecular formula C31H48O5 B608524 Leptolstatin CAS No. 149633-91-0

Leptolstatin

Cat. No.: B608524
CAS No.: 149633-91-0
M. Wt: 500.7 g/mol
InChI Key: JUNILAWHCDMYAE-HGJPKUQDSA-N
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Description

Leptolstatin is a compound isolated from the fermentation broth of the bacterium Streptomyces sp. SAM1595. It is known for its role as a gap phase-specific inhibitor of the mammalian cell cycle, particularly affecting the G1 and G2 phases

Preparation Methods

Synthetic Routes and Reaction Conditions: Leptolstatin is primarily obtained through the fermentation of Streptomyces sp. SAM1595. The fermentation broth is extracted with ethyl acetate, and the compound is purified using silica gel column chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. Its production remains largely confined to laboratory-scale fermentation processes. The optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions: Leptolstatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Leptolstatin has several scientific research applications, including:

Mechanism of Action

Leptolstatin exerts its effects by inhibiting the progression of the G1 and G2 phases of the mammalian cell cycle . It achieves this by interfering with specific molecular targets and pathways involved in cell cycle regulation. The exact molecular targets are still under investigation, but it is believed to affect key regulatory proteins and enzymes.

Comparison with Similar Compounds

Leptolstatin is unique in its specific inhibition of the G1 and G2 phases of the cell cycle. Similar compounds include:

    Mitomycin C: An anticancer antibiotic that crosslinks DNA, inhibiting DNA synthesis and function.

    Bleomycin: Another anticancer antibiotic that induces DNA strand breaks.

    Camptothecin: A topoisomerase inhibitor that prevents DNA replication.

This compound stands out due to its specific phase-targeting mechanism, which makes it a valuable tool for studying cell cycle dynamics and developing targeted cancer therapies.

Properties

CAS No.

149633-91-0

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

2-[(3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-3,7,9,17-tetraenyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C31H48O5/c1-21(18-23(3)14-15-28-12-9-13-29(33)36-28)10-8-11-22(2)19-25(5)30(34)27(7)31(35)26(6)20-24(4)16-17-32/h8-9,11,13,16,18-19,21,25-28,31-32,35H,10,12,14-15,17,20H2,1-7H3/b11-8+,22-19+,23-18+,24-16+

InChI Key

JUNILAWHCDMYAE-HGJPKUQDSA-N

SMILES

O=C1C=CCC(CC/C(C)=C/C(C)C/C=C/C(C)=C/C(C)C(C(C)C(O)C(C)C/C(C)=C/CO)=O)O1

Isomeric SMILES

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C=C(\C)/CCC1CC=CC(=O)O1

Canonical SMILES

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C=C(C)CCC1CC=CC(=O)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leptolstatin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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